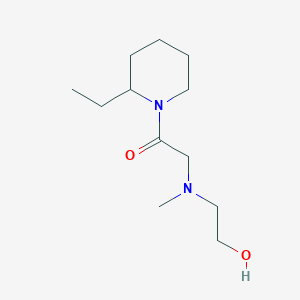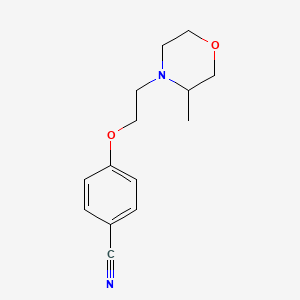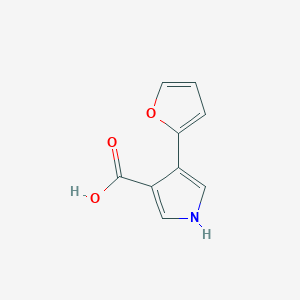
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a thiophene ring and a piperidine ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . Piperidine derivatives, on the other hand, are crucial in drug design and synthesis . The combination of these two rings in a single molecule makes this compound a compound of significant interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the formation of the thiophene ring followed by the introduction of the piperidine ring. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Cycloaddition Reactions: For instance, the cycloaddition of 1,4-dithiane-2,5-diol with ynals to produce substituted thiophene derivatives.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Major products formed from these reactions include oxidized thiophene derivatives, reduced alcohols, and substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit enzymes and modulate receptor activities . The thiophene ring can interact with various biological molecules, affecting their function and stability . These interactions can lead to the modulation of signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Piperidine Derivatives: Compounds like piperine and evodiamine, which contain piperidine rings, are known for their antioxidant and anticancer activities.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both thiophene and piperidine derivatives, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H17NO3S |
|---|---|
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
1-(2,5-dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO3S/c1-8-7-11(9(2)18-8)12(15)14-5-3-10(4-6-14)13(16)17/h7,10H,3-6H2,1-2H3,(H,16,17) |
Clave InChI |
WSFNOTZUVNZGFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C(=O)N2CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


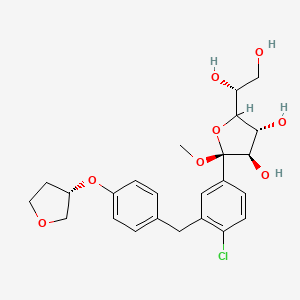
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

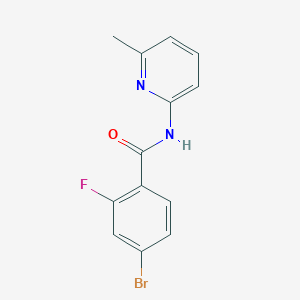
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
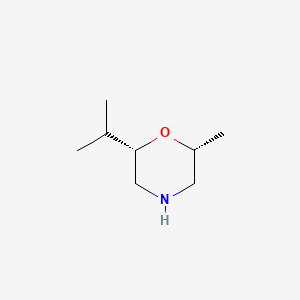
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
